molecular formula C28H29F2N3O B589212 Pimozide-d5 (Major) CAS No. 1794979-08-0

Pimozide-d5 (Major)

Cat. No. B589212
CAS RN: 1794979-08-0
M. Wt: 466.587
InChI Key: YVUQSNJEYSNKRX-SQXKFXMRSA-N
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Description

Pimozide-d5 (Major) is a variant of Pimozide, an antipsychotic drug used to manage symptoms of Tourette’s syndrome . It helps control the vocal outbursts and uncontrolled, repeated movements of the body (tics) that may interfere with the patient’s normal life . The molecular formula of Pimozide-d5 (Major) is C28H24D5F2N3O, and it has a molecular weight of 466.58 .


Molecular Structure Analysis

Pimozide-d5 (Major) has a complex molecular structure. Its molecular formula is C28H24D5F2N3O . For a detailed structural analysis, one would need to refer to specialized resources or tools like molecular modeling software.


Physical And Chemical Properties Analysis

Pimozide-d5 (Major) has a molecular weight of 466.58 and a molecular formula of C28H24D5F2N3O . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Mechanism of Action

The ability of Pimozide to suppress motor and phonic tics in Tourette’s Disorder is thought to be primarily a function of its dopaminergic blocking activity. Pimozide binds and inhibits the dopamine D2 receptor in the CNS .

Safety and Hazards

Pimozide is classified as having acute toxicity (oral), Category 4 H302 according to the REACH Regulation (EC) 1907/2006 amended by Regulation (EU) 2020/878 . It is advised to avoid ingestion, inhalation, and dermal contact . In case of emergency, the contact number provided is +33(0)390215608 .

Future Directions

Pimozide has been evaluated for its anti-cancer effects. It has been found to significantly reduce the proliferation of various brain cancer cell lines by inducing apoptosis . This suggests that Pimozide and its variants like Pimozide-d5 (Major) could have potential future applications in cancer treatment.

properties

CAS RN

1794979-08-0

Molecular Formula

C28H29F2N3O

Molecular Weight

466.587

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D

InChI Key

YVUQSNJEYSNKRX-SQXKFXMRSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

synonyms

1-[1-[4,4-Bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5;  1-[1-[4,4-Bis(p-fluorophenyl)butyl]-4-piperidyl]-2-benzimidazolinone-d5;  1-[4,4-Bis(p-fluorophenyl)butyl]-4-(2-oxo-1-benzimidazolinyl)piperidine-d5;  NSC 170984-

Origin of Product

United States

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